molecular formula C14H21ClN2O B103782 Piperazine, 1-butyryl-4-phenyl-, hydrochloride CAS No. 18940-63-1

Piperazine, 1-butyryl-4-phenyl-, hydrochloride

Cat. No. B103782
CAS RN: 18940-63-1
M. Wt: 268.78 g/mol
InChI Key: DIQWNXZDXQZUNE-UHFFFAOYSA-N
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Description

Piperazine, 1-butyryl-4-phenyl-, hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a derivative of piperazine, a heterocyclic organic compound that contains a nitrogen atom in its ring structure. Piperazine, 1-butyryl-4-phenyl-, hydrochloride has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of piperazine, 1-butyryl-4-phenyl-, hydrochloride involves its interaction with the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, which can have various effects on behavior and cognition.

Biochemical And Physiological Effects

The biochemical and physiological effects of piperazine, 1-butyryl-4-phenyl-, hydrochloride are primarily related to its interaction with the dopamine transporter. By blocking the transporter, it can increase dopamine levels in the brain, which can have various effects on behavior and cognition. Additionally, piperazine, 1-butyryl-4-phenyl-, hydrochloride has been shown to have some affinity for other neurotransmitter systems, such as the serotonin transporter.

Advantages And Limitations For Lab Experiments

One advantage of using piperazine, 1-butyryl-4-phenyl-, hydrochloride in lab experiments is its selectivity for the dopamine transporter. This allows researchers to study the effects of dopamine specifically, without interference from other neurotransmitters. However, one limitation is that its effects on behavior and cognition may be complex and difficult to interpret. Additionally, its potential for abuse and addiction may limit its use in certain settings.

Future Directions

There are several potential future directions for research on piperazine, 1-butyryl-4-phenyl-, hydrochloride. One area of interest is in the development of new treatments for addiction and other psychiatric disorders. By studying the effects of dopamine on behavior and cognition, researchers may be able to identify new targets for drug development. Additionally, further research may be needed to fully understand the biochemical and physiological effects of piperazine, 1-butyryl-4-phenyl-, hydrochloride, and its potential applications in other areas of scientific research.

Synthesis Methods

Piperazine, 1-butyryl-4-phenyl-, hydrochloride is typically synthesized through the reaction of 4-phenylpiperazine with butyryl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified and converted into its hydrochloride salt form.

Scientific Research Applications

Piperazine, 1-butyryl-4-phenyl-, hydrochloride has been used in scientific research for a variety of applications. One such application is in the study of neurotransmitter systems in the brain. It has been shown to act as a selective inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. By blocking this transporter, piperazine, 1-butyryl-4-phenyl-, hydrochloride can be used to study the effects of dopamine on behavior and cognition.

properties

CAS RN

18940-63-1

Product Name

Piperazine, 1-butyryl-4-phenyl-, hydrochloride

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

1-(4-phenylpiperazin-1-yl)butan-1-one;hydrochloride

InChI

InChI=1S/C14H20N2O.ClH/c1-2-6-14(17)16-11-9-15(10-12-16)13-7-4-3-5-8-13;/h3-5,7-8H,2,6,9-12H2,1H3;1H

InChI Key

DIQWNXZDXQZUNE-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=CC=C2.Cl

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=CC=C2.Cl

Other CAS RN

18940-63-1

synonyms

Piperazine, 1-butyryl-4-phenyl-, hydrochloride

Origin of Product

United States

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